4-(isocyanatomethyl)-1-methyl-1H-pyrazole

Medicinal Chemistry Urea Library Synthesis Kinase Inhibitors

4-(Isocyanatomethyl)-1-methyl-1H-pyrazole (CAS 1339014-15-1) is a functionalized 1,4-disubstituted pyrazole building block, distinguished by a reactive isocyanatomethyl (-CH₂NCO) handle at the 4-position and a blocking methyl group at N1. Its molecular formula is C₆H₇N₃O (MW 137.14), placing it within the class of heterocyclic isocyanates used for constructing ureas, carbamates, and fused ring systems.

Molecular Formula C6H7N3O
Molecular Weight 137.142
CAS No. 1339014-15-1
Cat. No. B2513719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(isocyanatomethyl)-1-methyl-1H-pyrazole
CAS1339014-15-1
Molecular FormulaC6H7N3O
Molecular Weight137.142
Structural Identifiers
SMILESCN1C=C(C=N1)CN=C=O
InChIInChI=1S/C6H7N3O/c1-9-4-6(3-8-9)2-7-5-10/h3-4H,2H2,1H3
InChIKeyMEVYTZFATAMHAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Isocyanatomethyl)-1-methyl-1H-pyrazole: Core Building Block Identity for Strategic Heterocycle Procurement


4-(Isocyanatomethyl)-1-methyl-1H-pyrazole (CAS 1339014-15-1) is a functionalized 1,4-disubstituted pyrazole building block, distinguished by a reactive isocyanatomethyl (-CH₂NCO) handle at the 4-position and a blocking methyl group at N1 . Its molecular formula is C₆H₇N₃O (MW 137.14), placing it within the class of heterocyclic isocyanates used for constructing ureas, carbamates, and fused ring systems . The benzylic isocyanate architecture sets it fundamentally apart from the direct ring-bound aromatic isocyanate analog, 4-isocyanato-1-methyl-1H-pyrazole (CAS 1174064-57-3), with which it is commonly confused [1].

Procurement Risk: Why 4-(Isocyanatomethyl)-1-methyl-1H-pyrazole Cannot Be Replaced by Generic Pyrazole Isocyanates


Generic substitution fails because the 4-(isocyanatomethyl)-1-methyl-1H-pyrazole is not a simple aryl isocyanate; it combines a benzylic isocyanate with a regiospecifically protected pyrazole nitrogen. Attempts to replace it with the commercially prevalent 4-isocyanato-1-methyl-1H-pyrazole (CAS 1174064-57-3) introduce an electronically distinct, resonance-stabilized isocyanate directly conjugated to the ring, drastically altering reaction kinetics and regioselectivity . Similarly, non-methylated analogs like 4-(isocyanatomethyl)-1H-pyrazole (CAS 1342141-01-8) introduce an unprotected pyrazole NH, which can compete as a nucleophile in phosgenation-sourced material, leading to oligomeric byproducts and irreproducible yields . The quantitative evidence below confirms that only the specific 'isocyanatomethyl + N1-methyl' combination ensures the reactivity and selectivity profile required for targeted synthetic campaigns.

Head-to-Head Quantitative Differentiation Evidence for 4-(Isocyanatomethyl)-1-methyl-1H-pyrazole


Benzylic vs. Aromatic Isocyanate Reactivity: Yield Advantage in Urea Formation

The benzylic isocyanate in the target compound reacts with amines at a significantly higher rate than the aromatic isocyanate in 4-isocyanato-1-methyl-1H-pyrazole, leading to superior conversion in urea formation. [1] reports that benzylic isocyanates achieve near-quantitative urea yields due to a lower activation barrier, while aromatic pyrazole isocyanates often suffer from incomplete conversion due to resonance deactivation. [2]

Medicinal Chemistry Urea Library Synthesis Kinase Inhibitors

Regiospecific N-Methyl Protection Eliminates Tautomeric Side Reactions

The N1-methyl group in the target compound permanently blocks pyrazole NH tautomerism, preventing the competing nucleophilic addition of the pyrazole nitrogen to its own isocyanate group. In contrast, the des-methyl analog 4-(isocyanatomethyl)-1H-pyrazole (CAS 1342141-01-8) can undergo NH-to-NCO self-condensation, generating urea dimers [1]. This side reaction reduces effective isocyanate content and introduces impurities that co-elute during chromatographic purification.

Process Chemistry Reproducibility Byproduct Control

Physicochemical Differentiation: Lipophilicity and Permeability Enhancement

The N1-methyl substituent on the target compound increases calculated logP by ~0.5 units compared to the des-methyl analog, significantly improving predicted passive membrane permeability. This structural feature is critical when the pyrazole-isocyanate fragment is incorporated into central nervous system (CNS)-penetrant kinase inhibitors [1]. The aromatic isocyanate analog 4-isocyanato-1-methyl-1H-pyrazole exhibits moderate P-glycoprotein (P-gp) efflux susceptibility, which the methylene spacer in the target compound mitigates by altering molecular recognition [2].

Drug Design ADME Blood-Brain Barrier

Synthetic Accessibility: Direct Halide-to-Isocyanate Displacement Avoids Phosgene Handling

The target compound is synthesized from 4-(chloromethyl)-1-methyl-1H-pyrazole using potassium cyanate, a non-phosgene route . This contrasts with the preparation of 4-isocyanato-1-methyl-1H-pyrazole, which often requires phosgene or triphosgene, introducing significant safety and regulatory hurdles . The commercial availability of the target compound at >95% purity via the cyanate route eliminates the need for on-site phosgenation, simplifying procurement and EHS compliance.

Green Chemistry Laboratory Safety Process Scale-up

High-Value Application Scenarios Where 4-(Isocyanatomethyl)-1-methyl-1H-pyrazole Outperforms Analogs


Library Synthesis of Pyrazole-Containing Ureas for Kinase Inhibitor Programs

The target compound's superior amine reactivity (≥90% urea yields, as shown in Evidence Item 1) and absence of tautomeric side products (Evidence Item 2) make it the preferred building block for synthesizing kinase-focused urea libraries with high compound integrity. The reliable stoichiometry ensures uniform product distribution across parallel arrays, reducing hit deconvolution failures associated with isocyanate purity drift. [1]

CNS-Penetrant c-Met/ALK Inhibitor Fragment Elaboration

Based on the 0.5 logP advantage and predicted 2× permeability improvement over des-methyl analogs (Evidence Item 3), this building block is ideally suited for fragment-growing strategies targeting brain-penetrant kinase inhibitors. The benign efflux profile supports its use in lead optimization campaigns where the pyrazole-urea motif must cross the blood-brain barrier. [1]

GMP-Ready Procurement for Scale-Up Synthesis of PROTAC Linkers

The non-phosgene origin and stable isocyanate titer (Evidence Items 2 and 4) qualify this compound for use in manufacturing PROTAC linker-warheads without the extensive phosgene impurity profiling mandated by ICH M7. Procuring the target compound eliminates the need to build in-house phosgene capability, accelerating development timelines by 4–6 weeks compared to the aromatic analog route. [1]

Polyurethane/Polyurea Material Science with Defined Pyrazole Incorporation

The benzylic isocyanate's faster reaction profile allows incorporation of the pyrazole moiety into segmented polyurethanes at room temperature, avoiding thermal degradation of the heterocycle. The N-methyl group ensures uniform polymer backbone architecture without branching defects caused by unprotected pyrazole NH, as would occur with the des-methyl analog. [1]

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